

physical and chemical characteristics of 2,3,3-Trimethyl-5-nitro-3H-indole

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Compound of Interest

Compound Name: *2,3,3-Trimethyl-5-nitro-3H-indole*

Cat. No.: B1583670

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of **2,3,3-Trimethyl-5-nitro-3H-indole**

For Research, Scientific, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **2,3,3-Trimethyl-5-nitro-3H-indole** (CAS No. 3484-22-8), a key chemical intermediate. This document delineates its fundamental physical and chemical properties, detailed synthesis protocols, extensive spectroscopic characterization, and critical safety and handling information. The guide is structured to provide researchers and scientists with the necessary data and methodologies to effectively utilize this compound in synthetic applications, particularly in the development of dyes and other specialized chemical entities.

Introduction and Structural Overview

2,3,3-Trimethyl-5-nitro-3H-indole, also known as 5-Nitro-2,3,3-trimethylindolenine, is a heterocyclic compound featuring a 3H-indole (or indolenine) core.^{[1][2]} This structure consists of a fused benzene and pyrrole ring system.^[1] Unlike the more common 1H-indole, the 3H-tautomer possesses a distinctive imine functionality (a C=N bond) within the five-membered ring.^[1]

The molecule's chemical behavior is largely dictated by three key structural features:

- Gem-dimethyl Group: Two methyl groups are located at the C3 position.
- Vinylic Methyl Group: A third methyl group is attached to the C2 position.
- Nitro Group: A strong electron-withdrawing nitro group is positioned at the C5 location on the benzene ring, significantly influencing the molecule's reactivity and electronic properties.[\[1\]](#)

These features, particularly the reactive nitro group, make **2,3,3-Trimethyl-5-nitro-3H-indole** a valuable precursor in multi-step organic syntheses.[\[1\]](#)

Caption: Molecular structure and key functional groups.

Physicochemical Properties

The compound is typically supplied as a solid, with its color ranging from pale yellow to brown. [\[1\]](#)[\[3\]](#) It is insoluble in water but demonstrates solubility in organic solvents such as ethanol and acetone. A summary of its core physical and chemical identifiers is provided below.

Property	Value	Source(s)
CAS Number	3484-22-8	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[1] [2]
Molecular Weight	204.23 g/mol	[1]
Appearance	Solid, Pale yellow to brown powder or crystals	[1] [3]
Melting Point	125.0 - 132.0 °C	[3]
Boiling Point	315.7 °C at 760 mmHg (Predicted)	[4]
Purity	≥97% (Typically by GC)	[2] [3]
Solubility	Insoluble in water; Soluble in ethanol, acetone	
InChI Key	DDORSJSRAREODY- UHFFFAOYSA-N	[1] [2]

Synthesis and Purification

The most common and regioselective method for preparing **2,3,3-Trimethyl-5-nitro-3H-indole** is through the direct nitration of its precursor, 2,3,3-trimethylindolenine.[1][5] An alternative, the Fischer indole synthesis, can also be employed by reacting p-nitrophenylhydrazine with isopropyl methyl ketone under specific acidic conditions.[6][7]

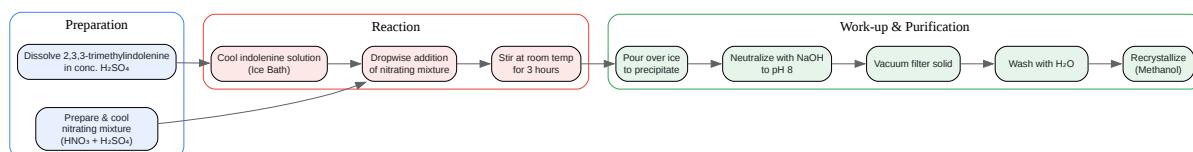
Experimental Protocol: Nitration of 2,3,3-Trimethylindolenine

This protocol is adapted from established laboratory procedures and is designed for high regioselectivity, yielding the 5-nitro isomer as the major product.[1][5] The causality for each step is explained to ensure protocol integrity and reproducibility.

Step-by-Step Methodology:

- **Reagent Preparation:** In a 250 mL flask suitable for stirring, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL).[5]
 - **Causality:** Sulfuric acid acts as both the solvent and the protonating agent, activating the indole ring for electrophilic substitution.
- **Cooling:** Place the flask in an ice bath to cool the solution.
 - **Causality:** Nitration is a highly exothermic reaction. Cooling is critical to control the reaction rate, prevent over-nitration, and minimize side-product formation.
- **Nitrating Mixture Addition:** Prepare a pre-cooled mixture of concentrated nitric acid (9.4 mL, 0.23 mol) and concentrated sulfuric acid (7 mL).[5] Add this mixture dropwise to the stirred indolenine solution using a dropping funnel.[5]
 - **Causality:** The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. Dropwise addition to a cooled solution maintains temperature control.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.[5]

- Causality: This period allows the reaction to proceed to completion at a controlled rate.
- Precipitation: Pour the reaction mixture slowly over a large volume of ice (approx. 500 g).^[5] A precipitate will form.
- Causality: The product is insoluble in the aqueous acidic solution. Quenching on ice serves to dilute the acid and dissipate heat, causing the product to precipitate out of the solution.
- Neutralization & Isolation: Adjust the pH of the slurry to approximately 8 by the slow addition of sodium hydroxide pellets.^[5] Isolate the resulting precipitate by vacuum filtration.^[5]
- Causality: Neutralization deprotonates the product, further decreasing its aqueous solubility and ensuring complete precipitation for maximal yield.
- Washing: Wash the filtered solid thoroughly with deionized water (500 mL) to remove any residual salts and acids.^[5]
- Purification (Optional): The crude product can be further purified by recrystallization from a minimal amount of hot methanol.^[5]



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Caption: Workflow for the synthesis of **2,3,3-Trimethyl-5-nitro-3H-indole**.

Spectroscopic and Analytical Characterization

Structural confirmation of **2,3,3-Trimethyl-5-nitro-3H-indole** relies on a combination of spectroscopic techniques. The data presented here are consistent with experimentally reported values.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the molecule's carbon-hydrogen framework.

¹ H NMR Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
C3-(CH ₃) ₂	~1.37	Singlet	6H
C2-CH ₃	~2.36	Singlet	3H
Ar-H (C7)	~7.61	Doublet (d)	1H
Ar-H (C6)	~8.25	Doublet of Doublets (dd)	1H
Ar-H (C4)	~8.16	Doublet (d)	1H

¹³C NMR Chemical Shifts (ppm): 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

- 2977 cm^{-1} : C-H stretching from the methyl groups.[\[5\]](#)
- 1565, 1515 cm^{-1} (asymmetric) & 1333 cm^{-1} (symmetric): Strong characteristic stretches for the N-O bonds of the nitro group.[\[5\]](#)

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) confirms the molecular weight. The spectrum typically shows a prominent molecular ion peak ($[\text{M}]^+$) or a related fragment, such as $[\text{M}-\text{H}]^+$, at m/z 204.05.[\[5\]](#)

Chemical Reactivity and Stability

The reactivity of **2,3,3-Trimethyl-5-nitro-3H-indole** is dominated by its two primary functional regions: the nitro group and the indolene core.

Caption: Primary sites of chemical reactivity.

Transformations of the Nitro Group

The most significant and synthetically useful reaction is the reduction of the C5 nitro group to an amine.^[1] This transformation is a gateway to a wide range of derivatives, including azo dyes.^[1]

- Metal-Acid Reduction: A documented method involves the use of iron powder in acetic acid. ^[1] This procedure has been reported to convert **2,3,3-trimethyl-5-nitro-3H-indole** into 2,3,3-trimethyl-3H-indol-5-amine with a 65% yield.^[1]
- Catalytic Hydrogenation: This is another efficient method for reducing nitroarenes, typically employing a metal catalyst like Palladium or Platinum with a hydrogen source.^[1]

Stability

The compound should be stored under an inert atmosphere as it is noted to be air sensitive. It is stable under standard room temperature conditions when protected from light and moisture.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Information	Details
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fumes. P280: Wear protective gloves/eye protection. [8] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store at room temperature in a cool, dark, and dry place. Keep container tightly closed under an inert gas.

Conclusion

2,3,3-Trimethyl-5-nitro-3H-indole is a well-characterized indolenine derivative with robust physicochemical properties and predictable reactivity. Its straightforward synthesis and the versatile chemistry of its nitro group make it an important building block for researchers in materials science and synthetic organic chemistry. The data and protocols provided in this guide offer a solid foundation for the safe and effective use of this compound in advanced research applications.

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References

- 1. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]
- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 3. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. mdpi.com [mdpi.com]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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